molecular formula C7H16N4O2 B15510414 Methylarginine

Methylarginine

Cat. No.: B15510414
M. Wt: 188.23 g/mol
InChI Key: NTNWOCRCBQPEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylarginine, also known as NG-Monomethyl-L-arginine (L-NMA) or Tilarginine, is a naturally occurring arginine analog and a well-characterized inhibitor of nitric oxide synthase (NOS) with the molecular formula C7H16N4O2 and a molecular weight of 188.23 g·mol⁻¹ . It serves as a foundational biochemical tool for studying the physiological role of nitric oxide (NO) pathways, which are critical in vascular smooth muscle relaxation, macrophage activity, and bronchoconstriction . The compound operates through a potent and competitive mechanism by inhibiting all three isoforms of NOS—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—thereby suppressing the production of nitric oxide from arginine . In research contexts, this compound is critical for investigating endothelial dysfunction, such as in models of pulmonary arterial hypertension (PAH) and other chronic lung diseases . Its inhibiting effect on vasodilation has been shown to be lower in hypertensive patients and declines progressively with age, making it a valuable probe for studying vascular aging and dysfunction . Furthermore, it originates from the post-translational modification of proteins via Protein Arginine Methyltransferases (PRMTs) . Upon proteolytic degradation of these methylated proteins, free methylarginines like MMA and ADMA (asymmetric dithis compound) are released, which are endogenous inhibitors of NOS and are metabolized by dithis compound dimethylaminohydrolases (DDAH) . This positions this compound at the center of studies exploring the regulation of cellular processes, including signal transduction, gene expression, and RNA splicing, through arginine methylation . This product is offered as a solid and is intended For Research Use Only. It is not approved for use in humans or for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWOCRCBQPEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860196
Record name 2‐Amino‐5‐(N'‐methylcarbamimidamido)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Metabolic Differences

Property ADMA SDMA mMA
Methylation Site NG,NG-dimethyl (asymmetric) NG,N'G-dimethyl (symmetric) NG-monomethyl
Metabolism Degraded by DDAH to citrulline Excreted renally Degraded by DDAH/AGXT2
Clinical Role NO synthase inhibition Biomarker for renal function Less studied, minor NO inhibition
Chromatographic Separation Co-elutes with SDMA (retention time: 2.69 vs. 2.87 min) Requires specialized UHPLC-MS/MS methods Easier separation due to single methyl group

Key Findings :

  • ADMA and SDMA are structural isomers, making their separation challenging in analytical workflows .
  • SDMA is primarily excreted by kidneys, whereas ADMA and mMA undergo enzymatic degradation by DDAH and AGXT2 .

Comparison with Methyllysine

Feature This compound Methyllysine
Binding Domains Tudor family (narrow aromatic cage) Chromo, MBT, Tudor (wider cage)
Computational Prediction DeepRMethylSite (CNN + LSTM) Deep-Kme (diverse datasets)
Sequence Specificity Conservative sequence patterns Less conserved motifs
Biological Roles RNA splicing, NO regulation Chromatin remodeling, epigenetics

Structural Insight: The flat guanidino group of this compound fits into the narrow aromatic cage of Tudor domains, while methyllysine interacts with broader cages in Chromo/MBT domains .

Analytical and Computational Challenges

  • Analytical Methods :
    • UHPLC-MS/MS is required for precise quantification due to low concentrations (<3 µM) and structural similarities .
    • ADMA and SDMA share transitions in mass spectrometry, necessitating manual optimization .
  • Prediction Models :
    • This compound prediction tools (e.g., PMeS, DeepRMethylSite) outperform lysine models due to clearer physicochemical differences (e.g., hydrophobicity, charge) .
    • Data scarcity for trimethylated forms limits model development .

Clinical and Pathophysiological Implications

  • ADMA in Sepsis :
    • Plasma ADMA levels rise significantly during septic shock (p < 0.001), correlating with mortality .
    • SDMA remains stable, highlighting distinct regulatory mechanisms .
  • Cardiovascular Disease :
    • AGXT2 deficiency elevates ADMA/SDMA, impairing vascular function .
  • Renal Excretion :
    • SDMA serves as a renal biomarker, while ADMA is metabolized independently of kidney function .

Preparation Methods

Chemical Synthesis Approaches

Traditional Chemical Resolution and Guanidination

The synthesis of optically pure L-(+)-Cα-methyl-arginine and D-(-)-Cα-methyl-arginine begins with the resolution of DL-Cα-methyl-ornithine. Early work demonstrated that enzymatic resolution using trypsin on DL-Cα-methyl-arginine methyl ester faced technical challenges during workup due to byproduct interference. To circumvent this, chemical resolution at the ornithine stage proved effective. Selective guanidination of resolved L- and D-Cα-methyl-ornithine was achieved using N,N'-di-Cbz-S-methylisothiourea, followed by hydrogenolysis to remove protecting groups. This method yielded enantiomerically pure Cα-methyl-arginine with >99% optical purity, as confirmed by polarimetric analysis.

Modern Precursor Synthesis and Conjugation

Recent advancements employ α,β-unsaturated amidine precursors for site-specific methylarginine installation. For example, ethyl 3-hydroxypropionimidate hydrochloride undergoes aminolysis and β-elimination to generate precursors mimicking mono- and dithis compound. These precursors react selectively with cysteine residues in proteins via Michael addition, enabling regiospecific methylation. A notable application involved histone H3 cysteine mutants, where precursor conjugation produced H3R2C-ADMAA (asymmetric dithis compound analogue) with 100% efficiency, verified by electrospray ionization mass spectrometry (ESI-MS). This method’s versatility allows control over methylation extent (mono-, di-) and symmetry (asymmetric vs. symmetric).

Enzymatic Methylation Strategies

Trypsin-Mediated Resolution Challenges

Initial attempts to resolve DL-Cα-methyl-arginine methyl ester using trypsin highlighted enzymatic limitations. While trypsin selectively hydrolyzed the L-enantiomer’s ester bond, the resulting mixture proved difficult to separate due to similar solubilities of the hydrolyzed and unhydrolyzed products. This underscores the need for complementary chemical methods when enzymatic approaches face practical barriers.

Analytical and Preparative Techniques

Cell Lysate Preparation for Methylation Analysis

The PTMScan® Mono-Methyl Arginine Motif [mme-RG] Kit outlines rigorous protocols for lysate preparation. Suspension cells (1–2×10⁸ cells) are lysed in urea buffer, sonicated to reduce viscosity, and centrifuged to remove debris. Adherent cells require scraping in urea buffer, followed by sonication and centrifugation. Critical considerations include maintaining urea solubility (room-temperature processing) and avoiding ice-induced precipitation. Post-lysis, acidification with trifluoroacetic acid (TFA) precipitates contaminants, leaving peptides for immunoaffinity purification.

Chromatographic and Mass Spectrometric Methods

Post-purification, this compound-containing peptides are analyzed via LC-MS/MS. For example, ETD (electron-transfer dissociation) fragmentation confirmed site-specific installation of H4R3C-ADMAA in histones, with precursor ions at m/z 11281.4 matching theoretical values. Native PAGE further validated nucleosome reconstitution, showing unaltered DNA migration despite methylation.

Computational Prediction of Methylation Sites

Machine learning models like PRMxAI leverage sequence features (dipeptide composition, physicochemical properties) to predict methylation sites. Evaluated on imbalanced datasets, PRMxAI achieved 87.17% accuracy for mono-methylarginine and 90.40% for di-methylarginine using 10-fold cross-validation. Key metrics include:

Table 1: PRMxAI Performance on Balanced Datasets
Data Set Accuracy (%) Specificity (%) Sensitivity (%) MCC
Mono-methylarginine 87.17 87.58 86.76 0.74
Di-methylarginine 90.40 91.72 89.16 0.80

For imbalanced data (1:27 mono-methylarginine ratio), performance remained robust (85.84% accuracy), though Matthews correlation coefficient (MCC) dropped to 0.35 due to class skew. Feature importance analysis revealed dipeptide composition as the most predictive, followed by physicochemical properties.

Q & A

Q. How can researchers optimize high-throughput screening for this compound-associated biomarkers?

  • Methodological Answer : Implement machine learning pipelines (e.g., Random Forest) to prioritize biomarkers from untargeted metabolomics data. Validate candidates using targeted LC-MS/MS in independent cohorts. Share code and workflows via platforms like GitHub to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.